2,7-Diazaspiro[4.4]nonane dihydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 255.03 g/mol. This compound is classified as a diazaspiro compound, which features a spirocyclic structure containing two nitrogen atoms. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is derived from the parent structure of 2,7-diazaspiro[4.4]nonane, which can be synthesized through various methods involving nitrogen-containing precursors. Its classification falls under heterocyclic compounds, specifically those that contain multiple nitrogen atoms within a cyclic structure. The dihydrobromide form indicates that the compound exists as a salt with two bromide ions associated with it, enhancing its solubility in polar solvents.
The synthesis of 2,7-diazaspiro[4.4]nonane dihydrobromide can be achieved through several methodologies, typically involving multi-step organic reactions. One notable synthesis method includes:
For instance, one reported method involves an intramolecular cyclization followed by a hydrogenation step to yield the spiro compound, which is then treated with hydrobromic acid to form the dihydrobromide salt .
The molecular structure of 2,7-diazaspiro[4.4]nonane dihydrobromide consists of a bicyclic arrangement where two nitrogen atoms are incorporated into the spiro framework. The structural representation can be summarized as follows:
The compound's three-dimensional structure can be visualized using computational chemistry software, which allows for analysis of bond angles and lengths critical for understanding its reactivity and interaction with biological targets.
2,7-Diazaspiro[4.4]nonane dihydrobromide participates in various chemical reactions typical for spirocyclic compounds:
The mechanism of action for 2,7-diazaspiro[4.4]nonane dihydrobromide has been explored primarily in biological contexts. It is believed to interact with specific cellular targets, potentially influencing pathways related to bone metabolism:
The physical properties of 2,7-diazaspiro[4.4]nonane dihydrobromide include:
Chemical properties include its stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes.
2,7-Diazaspiro[4.4]nonane dihydrobromide has several scientific applications:
Spirocyclic compounds represent a distinctive class of organic molecules characterized by ring systems sharing a single common atom, known as the spiro atom. This architectural feature enforces three-dimensional rigidity while maintaining sufficient conformational flexibility for optimal target engagement. In medicinal chemistry, spiro scaffolds have emerged as privileged structures due to their ability to modulate key physicochemical properties, enhance selectivity, and improve metabolic stability compared to planar aromatic systems [1] [6]. The spiro junction typically involves a quaternary carbon atom, though heteroatoms such as nitrogen may also serve as the spiro center, enabling diverse chemical functionalities [6].
The inherent three-dimensionality of spirocycles contributes significantly to molecular complexity, as quantified by the fraction of sp³-hybridized carbon atoms (Fsp³). Higher Fsp³ values correlate with improved clinical translation success rates, partly due to better solubility profiles and reduced crystal packing efficiency, which enhance bioavailability [1]. Spirocyclic compounds frequently exhibit axial chirality, even when lacking traditional stereogenic centers, due to restricted rotation around the spiro axis. This chirality provides opportunities for stereoselective interactions with biological targets [6].
Table 1: Prevalence and Properties of Common Spiro Ring Systems
Spiro System | Representative Examples | Fsp³ Contribution | Biological Relevance |
---|---|---|---|
[3.3] | Diazaspiro[3.3]heptane | High (0.50+) | PARP inhibitors (e.g., Olaparib analogs) |
[4.3] | Spirolactams | Moderate-High | Kinase inhibitors |
[4.4] | 2,7-Diazaspiro[4.4]nonane | High (0.65+) | Osteoclast inhibitors, GPCR ligands |
[5.5] | Spirostanic frameworks | Very High | Steroidal therapeutics |
The integration of spirocyclic scaffolds—particularly diazaspiro systems—confers three principal advantages in drug design: enhanced three-dimensionality, improved physicochemical properties, and precise spatial orientation of pharmacophoric elements. These characteristics collectively address common challenges in developing orally bioavailable therapeutics [1] [4].
Three-Dimensionality and Complexity: Spirocyclic architectures like 2,7-diazaspiro[4.4]nonane exhibit significantly higher Fsp³ values (>0.65) compared to flat heteroaromatics. This three-dimensionality enables exploration of underexploited chemical space, often leading to novel target interactions. For instance, the quaternary spiro carbon in 2,7-diazaspiro[4.4]nonane restricts conformational flexibility, positioning nitrogen atoms optimally for bidentate hydrogen bonding with biological targets. This rigidity was instrumental in developing selective osteoclast inhibitors where planar analogs showed promiscuity [5].
Physicochemical Optimization: The introduction of spirocycles directly influences lipophilicity (log P), solubility, and metabolic stability. In melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine with a 2-oxa-6-azaspiro[3.4]octane scaffold reduced log D by 0.8 units and diminished hERG channel affinity, thereby improving cardiovascular safety profiles [1]. Similarly, 2,7-diazaspiro[4.4]nonane derivatives demonstrate favorable aqueous solubility (>3.89 mg/mL predicted) and moderate lipophilicity (cLogP ~1.16), making them suitable for oral administration [7] [10].
Target Selectivity Modulation: Spirocycles can confer remarkable target selectivity through steric control. A seminal example involves poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib, where substituting piperazine with diazaspiro[3.3]heptane maintained potency while drastically reducing off-target cytotoxicity and DNA damage. This modification exploited subtle differences in the PARP enzyme family’s active site topology [1].
Table 2: Impact of Spirocyclization on Molecular Properties
Property | Non-Spiro Analog | Spirocyclic Version | Biological Consequence |
---|---|---|---|
Fsp³ | 0.25–0.40 | 0.60–0.80 | Increased clinical success probability |
log D (pH 7.4) | 2.5–4.0 | 1.0–2.5 | Improved solubility, reduced hERG risk |
TPSA (Ų) | 40–60 | 50–80 | Enhanced membrane permeability |
Rotatable Bonds | 6–10 | 2–4 | Reduced metabolic susceptibility |
Structural Analysis of 2,7-Diazaspiro[4.4]nonane Dihydrobromide:This compound (Molecular Formula: C₇H₁₆Br₂N₂; MW: 288.02 g/mol) features a central spiro carbon connecting two nitrogen-containing rings—one pyrrolidine and one piperidine—each comprising five atoms. The dihydrobromide salt form enhances aqueous solubility, critical for in vitro and in vivo assays. The spiro architecture constrains the nitrogen atoms in a nearly perpendicular orientation (85–95° dihedral angle), facilitating unique binding modes with targets like DOCK5 guanine exchange factors involved in osteoclast regulation [5] [7]. Its calculated topological polar surface area (24.06 Ų) supports blood-brain barrier penetration, expanding potential CNS applications [7].
Diazaspiro scaffolds entered medicinal chemistry prominence through systematic exploration of saturated heterocycles as "escape from flatland" motifs. Early applications focused on their utility as conformationally restricted diamines, mimicking flexible linear counterparts while reducing entropy penalties upon target binding [1] [6].
Evolution of Synthetic Methodologies: Initial syntheses relied on classical cyclization approaches using linear dihalogenated precursors (e.g., 1,4-dibromobutane) with protected diamines under high-dilution conditions to avoid polymerization. Modern routes employ transition-metal-catalyzed intramolecular aminations or ring-expansion strategies. For 2,7-diazaspiro[4.4]nonane, key synthetic pathways include:
Therapeutic Milestones:
Contemporary Significance: The resurgence of interest in spirocycles is evidenced by dedicated reviews (e.g., J. Med. Chem. 2021, 64, 150–183) highlighting their dominance in clinical candidates. Diazaspiro[4.4]nonane exemplifies this trend, balancing synthetic accessibility (5–7 steps from commodity chemicals) with exceptional spatial control over substituent presentation [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1